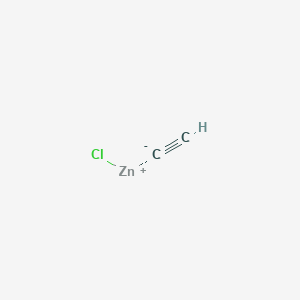

Ethynylzinc chloride

Beschreibung

Ethynylzinc chloride (C₂HZnCl) is an organozinc reagent widely employed in cross-coupling reactions to synthesize alkynes. It is typically prepared in situ by reacting ethynylmagnesium bromide with zinc chloride (ZnCl₂) and lithium chloride (LiCl) in tetrahydrofuran (THF) . This reagent has gained prominence in nickel (Ni)- and iron (Fe)-catalyzed decarboxylative alkynylation reactions, enabling the synthesis of structurally diverse alkynes from redox-active esters (RAEs) . Ethynylzinc chloride exhibits compatibility with sensitive functional groups, such as ketones and acetates, as demonstrated in the coupling of steroidal derivatives and tetrapeptides . Its utility extends to isotopic labeling, as evidenced by the synthesis of bis-¹³C-labeled trimethylsilylacetylene intermediates .

Eigenschaften

CAS-Nummer |

37008-61-0 |

|---|---|

Molekularformel |

C2HClZn |

Molekulargewicht |

125.9 g/mol |

IUPAC-Name |

chlorozinc(1+);ethyne |

InChI |

InChI=1S/C2H.ClH.Zn/c1-2;;/h1H;1H;/q-1;;+2/p-1 |

InChI-Schlüssel |

KZOLJVUSQOHNHZ-UHFFFAOYSA-M |

Kanonische SMILES |

C#[C-].Cl[Zn+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethynylzinc chloride can be synthesized through various methods. One common approach involves the reaction of ethynyl lithium with zinc chloride in THF. This method ensures the formation of ethynylzinc chloride in situ . Another method involves the use of a Grignard precursor, where ethynyl magnesium bromide reacts with zinc chloride to form the desired compound .

Industrial Production Methods: In industrial settings, ethynylzinc chloride is often produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for mixing and temperature control is common to maintain consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions: Ethynylzinc chloride is primarily involved in cross-coupling reactions, such as the Negishi coupling, where it reacts with organic halides in the presence of a palladium or nickel catalyst to form carbon-carbon bonds . This compound can also participate in substitution reactions, where the ethynyl group is transferred to another molecule.

Common Reagents and Conditions: Typical reagents used with ethynylzinc chloride include organic halides, palladium or nickel catalysts, and solvents like THF. The reactions are usually carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation .

Major Products Formed: The major products formed from reactions involving ethynylzinc chloride are often complex organic molecules with extended carbon chains. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials .

Wissenschaftliche Forschungsanwendungen

Ethynylzinc chloride has a wide range of applications in scientific research:

Chemistry: It is extensively used in the synthesis of conjugated dienes and other complex organic molecules.

Biology: Researchers use it to study the formation of carbon-carbon bonds in biological systems.

Medicine: It serves as a precursor in the synthesis of various pharmaceutical compounds.

Wirkmechanismus

The mechanism of action of ethynylzinc chloride in cross-coupling reactions involves several steps:

Oxidative Addition: The organic halide reacts with the palladium or nickel catalyst to form a metal-halide complex.

Transmetalation: The ethynylzinc chloride transfers its ethynyl group to the metal complex.

Reductive Elimination: The final product is formed by the elimination of the metal catalyst, resulting in the formation of a new carbon-carbon bond.

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- Ethynylzinc chloride is preferred for Ni-catalyzed reactions due to its compatibility with mild conditions (room temperature, THF/DMF) . In contrast, ethynylmagnesium bromide requires Fe catalysis and lower temperatures (−15°C) .

- The chloride ligand in ethynylzinc chloride enhances chemoselectivity, minimizing nucleophilic attack on electrophilic carbonyl groups .

Ethynylzinc Chloride vs. Ethynylzinc Bromide

Key Insight :

The choice of halide (Cl⁻ vs. Br⁻) influences reaction pathways. Chloride’s weaker nucleophilicity likely reduces side reactions, while bromide’s larger size may improve steric control in stereoselective syntheses .

Ethynylzinc Chloride vs. Arylzinc Reagents

Critical Note: Ethynylzinc chloride’s utility lies in its specificity for alkyne transfer, whereas arylzinc reagents are versatile for constructing complex aromatic systems .

Research Findings and Limitations

- Mechanistic Insights : Ethynylzinc chloride participates in radical pathways during Fe-catalyzed reactions, as inferred from cyclopropane substrate studies .

- Isotopic Labeling : The reagent enables the synthesis of ¹³C-labeled alkynes, critical for pharmacokinetic and metabolic studies .

- Current Limitations :

Biologische Aktivität

Ethynylzinc chloride is an organozinc compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and organic synthesis. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Ethynylzinc chloride is characterized by its ethynyl group (−C≡C−) bonded to a zinc atom, which is further coordinated to a chloride ion. Its general formula can be represented as . The presence of the ethynyl group allows for unique reactivity patterns, particularly in coupling reactions with electrophiles.

Mechanisms of Biological Activity

-

Reactivity in Organic Synthesis :

Ethynylzinc chloride acts as a nucleophile in various organic reactions, including:- Cross-coupling reactions : It can participate in reactions with carbonyl compounds to form propargylic alcohols.

- Alkyne synthesis : The compound can be used to generate alkynes through metal-catalyzed processes.

-

Antimicrobial Properties :

Preliminary studies suggest that organozinc compounds, including ethynylzinc chloride, exhibit antimicrobial activity. The zinc ion is known to interfere with bacterial metabolism and can destabilize cellular membranes, leading to cell death. -

Potential Anticancer Activity :

Some research indicates that zinc compounds may play a role in cancer treatment by modulating cellular signaling pathways and inducing apoptosis in cancer cells. Ethynylzinc chloride's ability to form complexes with biological molecules may enhance its therapeutic potential.

Case Studies

- Study on Antimicrobial Activity : A study evaluated the efficacy of various organozinc compounds against bacterial strains. Ethynylzinc chloride showed significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.

- Investigation of Cytotoxic Effects : In vitro studies assessed the cytotoxic effects of ethynylzinc chloride on human cancer cell lines. Results indicated that the compound induced apoptosis at certain concentrations, highlighting its potential as a chemotherapeutic agent.

Data Tables

| Study | Organism/Cell Line | Concentration (µM) | Effect |

|---|---|---|---|

| 1 | Staphylococcus aureus | 100 | Significant inhibition |

| 2 | Escherichia coli | 100 | Moderate inhibition |

| 3 | Human cancer cells | 50 | Induced apoptosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.